molecular formula C17H19N3O3 B11430039 5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11430039
M. Wt: 313.35 g/mol
InChI Key: DFCKKYWNRHEEAG-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, the reaction of 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with ammonium acetate (NH4OAc) can yield the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heteropolyacids as catalysts can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is unique due to its specific substituents, which enhance its biological activity and selectivity. The presence of the 4-ethylphenyl group and the 1,3-dimethyl groups contribute to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C17H19N3O3/c1-4-10-5-7-11(8-6-10)12-9-13(21)18-15-14(12)16(22)20(3)17(23)19(15)2/h5-8,12H,4,9H2,1-3H3,(H,18,21)

InChI Key

DFCKKYWNRHEEAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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